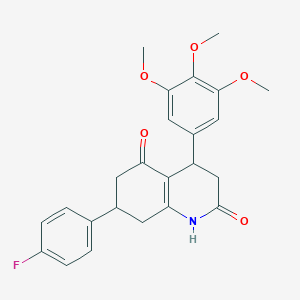
7-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related quinoline derivatives involves acid-catalyzed cyclocondensation, as demonstrated in the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, using 4-fluoroaniline with aromatic aldehydes and cyclopentadiene (Tolstikov et al., 2014).
Molecular Structure Analysis
- The molecular structure of similar quinolinediones has been characterized, revealing specific confirmations and hydrogen bond interactions in their crystalline form (Wang et al., 2006).
Chemical Reactions and Properties
- Detailed studies on the reactivity and chemical properties of quinoline derivatives are well-documented. This includes investigations into various substitution reactions, highlighting their chemical versatility (Makki et al., 2012).
Physical Properties Analysis
- Physical properties such as solubility, fluorescence, and stability of related fluorophore quinolines have been extensively studied, demonstrating their potential in various applications (Hirano et al., 2004).
Chemical Properties Analysis
- The chemical properties, including electronic structures and reactivity, of fluorophenyl substituted quinoline derivatives have been explored using density functional theory (DFT) and time-dependent DFT, providing insights into their molecular behavior (Suliman et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
The study by Padalkar and Sekar (2014) delves into the synthesis of quinoline derivatives and their photophysical behaviors. These compounds exhibit dual emissions and large Stokes shifts, which are influenced by solvent polarity. The thermal stability of these compounds up to 300°C suggests potential applications in materials science and photophysical research (Padalkar & Sekar, 2014).
Antibacterial Activity
Kuramoto et al. (2003) describe the synthesis of novel antibacterial 8-chloroquinolone derivatives that exhibit potent activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Kuramoto et al., 2003).
Electrochromic Properties
Kim et al. (2005) explore the electrochromic properties of new fluorophores containing the triphenylamine moiety. Their research highlights the potential use of these compounds in electrochromic devices due to their color change at applied voltages (Kim et al., 2005).
Phototoxicity Studies
The phototoxicity of fluorinated quinolone derivatives is studied by Fasani et al. (1999), focusing on their photodegradation and potential phototoxic effects. This research could inform safer drug design by understanding the phototoxic mechanisms of such compounds (Fasani et al., 1999).
Development of New Fluorophores
Ren et al. (2015) report on the design and synthesis of quinoidal fluorophores with strong red/near-infrared emission, showcasing the potential for these compounds in developing new fluorescent probes for biomedical applications (Ren et al., 2015).
Therapeutic Agents
Patel and Patel (2014) synthesize novel fluoroquinolone derivatives, assessing their antibacterial efficacy through molecular docking studies. Their work indicates the potential of these compounds as potent antibacterial agents, contributing to the development of new therapies (Patel & Patel, 2014).
Eigenschaften
IUPAC Name |
7-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO5/c1-29-20-10-15(11-21(30-2)24(20)31-3)17-12-22(28)26-18-8-14(9-19(27)23(17)18)13-4-6-16(25)7-5-13/h4-7,10-11,14,17H,8-9,12H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTXIZFVIGWJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)

![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)